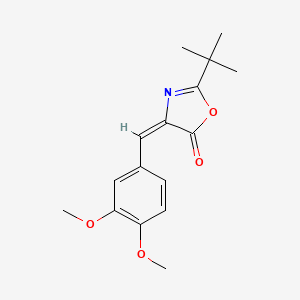![molecular formula C32H28N2O10 B14949477 4,4'-Bis{[(3,5-dimethoxyphenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B14949477.png)
4,4'-Bis{[(3,5-dimethoxyphenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-BIS[(3,5-DIMETHOXYBENZOYL)AMINO]BIPHENYL-3,3’-DICARBOXYLIC ACID is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of aromatic dicarboxylic acids and is characterized by its biphenyl core substituted with dimethoxybenzoyl and carboxylic acid groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-BIS[(3,5-DIMETHOXYBENZOYL)AMINO]BIPHENYL-3,3’-DICARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The biphenyl core undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are reduced to amines.
Acylation: The amines are then acylated with 3,5-dimethoxybenzoyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4,4’-BIS[(3,5-DIMETHOXYBENZOYL)AMINO]BIPHENYL-3,3’-DICARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
科学的研究の応用
4,4’-BIS[(3,5-DIMETHOXYBENZOYL)AMINO]BIPHENYL-3,3’-DICARBOXYLIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of high-performance materials, such as liquid crystal polymers and metal-organic frameworks (MOFs).
作用機序
The mechanism of action of 4,4’-BIS[(3,5-DIMETHOXYBENZOYL)AMINO]BIPHENYL-3,3’-DICARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with target molecules, influencing their activity and function. These interactions can modulate enzymatic activity, receptor binding, and other biochemical processes.
類似化合物との比較
Similar Compounds
Biphenyl-4,4’-dicarboxylic acid: Shares the biphenyl core but lacks the dimethoxybenzoyl groups.
Terephthalic acid: Another aromatic dicarboxylic acid with a simpler structure.
Isophthalic acid: Similar in structure but with different substitution patterns on the aromatic ring.
Uniqueness
4,4’-BIS[(3,5-DIMETHOXYBENZOYL)AMINO]BIPHENYL-3,3’-DICARBOXYLIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of dimethoxybenzoyl groups enhances its reactivity and potential for diverse applications compared to simpler aromatic dicarboxylic acids.
特性
分子式 |
C32H28N2O10 |
|---|---|
分子量 |
600.6 g/mol |
IUPAC名 |
5-[3-carboxy-4-[(3,5-dimethoxybenzoyl)amino]phenyl]-2-[(3,5-dimethoxybenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C32H28N2O10/c1-41-21-9-19(10-22(15-21)42-2)29(35)33-27-7-5-17(13-25(27)31(37)38)18-6-8-28(26(14-18)32(39)40)34-30(36)20-11-23(43-3)16-24(12-20)44-4/h5-16H,1-4H3,(H,33,35)(H,34,36)(H,37,38)(H,39,40) |
InChIキー |
BFMKWWMBGNAJHJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)C(=O)O)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide](/img/structure/B14949395.png)


![2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-1,3-benzothiazole](/img/structure/B14949420.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B14949439.png)


![ethyl 4-({(2Z)-6-[(2-chlorophenyl)carbamoyl]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14949456.png)

![(2Z)-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B14949468.png)

![N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B14949478.png)
![N'~1~,N'~6~-bis[(2Z)-3,4-bis(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]hexanedihydrazide](/img/structure/B14949485.png)
-lambda~5~-phosphane](/img/structure/B14949493.png)
